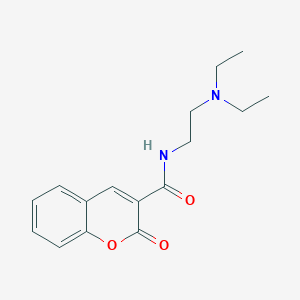

N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with N-(2-(diethylamino)ethyl)amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Hydroxy derivatives of the chromene ring.

Substitution: Various substituted amides depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to the chromene moiety.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific optical properties.

Mecanismo De Acción

The mechanism of action of N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

4-amino-N-(2-(diethylamino)ethyl)benzamide: Known for its antiarrhythmic properties.

N-(2-(diethylamino)ethyl)-2-hydroxy-5-(methylsulfonyl)benzamide: Used as a reference standard in pharmaceutical testing.

Uniqueness

N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique chromene structure, which imparts distinct optical properties and potential biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.

Actividad Biológica

N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide, a synthetic compound belonging to the class of chromene derivatives, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene core with a diethylaminoethyl side chain, enhancing its solubility and biological activity. The carboxamide functional group at the 3-position is significant for its chemical reactivity and potential coordination with metal ions, making it a candidate for various applications in medicinal chemistry and materials science.

Biological Activities

This compound exhibits several notable biological activities:

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as carbonic anhydrases and AChE is central to its therapeutic potential. This inhibition can lead to reduced tumor growth and improved cognitive function in neurodegenerative diseases .

- Metal Ion Coordination : Its carboxamide group allows for interaction with metal ions, which may enhance its biological activity through chelation mechanisms. This property is particularly relevant in the context of developing chemosensors and therapeutic agents targeting metal-dependent enzymes.

Case Studies

Several studies have highlighted the biological activity of similar chromene derivatives:

- A study demonstrated that 6-chloro-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide exhibited potent inhibition of carbonic anhydrases, suggesting that modifications to the chromene structure can significantly impact biological activity.

- Another investigation into 3-phenylcoumarins revealed that specific substitutions could enhance AChE inhibition, indicating that structural modifications play a critical role in determining the efficacy of these compounds against neurological targets .

Comparative Analysis

Below is a comparison table summarizing various related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide | Dimethylamino instead of diethylamino | Higher fluorescence intensity; used as a chemosensor |

| 6-chloro-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide | Sulfamoyl group addition | Potent inhibitor of carbonic anhydrases |

| 7-diethylamino-coumarin derivatives | Varying substitutions on coumarin core | Diverse biological activities including antibacterial |

Propiedades

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-3-18(4-2)10-9-17-15(19)13-11-12-7-5-6-8-14(12)21-16(13)20/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWISNIAXQMLDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC2=CC=CC=C2OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.